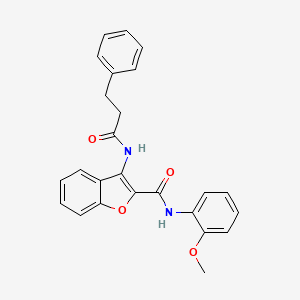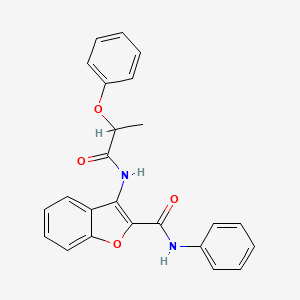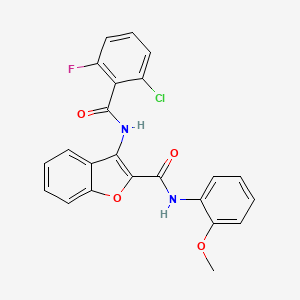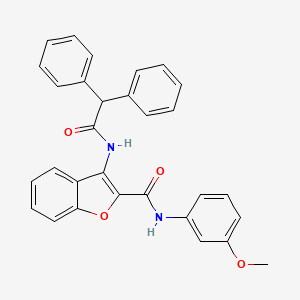
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide (MPPBFC) is a synthetic molecule belonging to a family of compounds known as benzofurans. MPPBFC is a molecule of great interest to the scientific community due to its potential applications in a variety of fields, including organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research. It has been used as a substrate in organic synthesis reactions, as a ligand in coordination chemistry, and as a tool for studying enzyme kinetics. Additionally, it has been used in the synthesis of novel drugs and in the development of new drug delivery systems. N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide has also been used in the study of protein-protein interactions and in the investigation of the structure-activity relationships of bioactive compounds.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed that the molecule may interact with proteins in the body and modulate their activity. Additionally, it may interact with cell membranes, altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are not well understood. However, it has been shown to inhibit the growth of certain types of cancer cells in vitro, suggesting that it may have potential anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain signal transduction pathways, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments is its high solubility in a variety of solvents, which makes it easy to work with. Additionally, it is relatively stable, making it suitable for long-term storage. However, it is important to note that N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not a naturally occurring molecule and therefore may have unpredictable effects on biological systems. Therefore, it is important to use caution when using N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide in lab experiments.
Orientations Futures
The potential applications of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide are vast and the possibilities are numerous. Possible future directions include the development of novel drugs, the investigation of its potential anti-cancer properties, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the effects of N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide on other biological systems, such as the immune system, and to explore its potential uses in drug delivery systems.
Méthodes De Synthèse
N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 2-methoxyphenylboronic acid with 3-phenylpropanamide in the presence of a base such as sodium hydroxide. This reaction forms the intermediate, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carbaldehyde. The final step involves the oxidation of the intermediate with a suitable oxidizing agent such as potassium permanganate, which yields the desired product, N-(2-methoxyphenyl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-21-14-8-6-12-19(21)26-25(29)24-23(18-11-5-7-13-20(18)31-24)27-22(28)16-15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHIJGVPVTWZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6489761.png)
![5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489766.png)
![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6489778.png)
![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)

![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6489816.png)

![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)
![N-(2-methoxyphenyl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide](/img/structure/B6489826.png)
![3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489830.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B6489838.png)
![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
